molecular formula C10H7NO2S B8660896 2-Ethanethioylisoindoline-1,3-dione

2-Ethanethioylisoindoline-1,3-dione

Cat. No. B8660896
M. Wt: 205.23 g/mol
InChI Key: NJTUCDUDNYPIIM-UHFFFAOYSA-N
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Description

2-Ethanethioylisoindoline-1,3-dione is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethanethioylisoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethanethioylisoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-ethanethioylisoindole-1,3-dione

InChI

InChI=1S/C10H7NO2S/c1-6(14)11-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,1H3

InChI Key

NJTUCDUDNYPIIM-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of thioacetamide (10.04 g, 133.64 mmol) and K2CO3 (45.80 g, 331.38 mmol) in 100 ml THF at 0° C. add phthaloyl chloride (28.49 g, 140.32 mmol) dropwise. Raise the reaction temperature to 25° C. after 2 hours and allow it to stir for an additional 2 hours before cooling the reaction mixture to 0° C. again. Quench the reaction by adding 125 mL of ice water dropwise. Extract the reaction mixture with EtOAc (2×). Dry the organic layer with MgSO4 and remove the solvent in vacuo to yield 3.7 g of N-thioacetyl-isoindole-1,3-dione as a crude reddish solid.
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.49 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of thioacetamide (10.04 g, 133.6 mmol) and potassium carbonate (45.80 g, 331.4 mmol) in 100 mL tetrahydrofuran at 0° C. add phthaloyl chloride (28.49 g, 140.3 mmol) dropwise. Raise the reaction temperature to 25° C. after 2 hours and allow it to stir for an additional 2 hours before cooling the reaction mixture to 0° C. again. Quench the reaction by adding 125 mL of ice water dropwise. Extract the reaction mixture with EtOAc (2×). Dry the organic layer with magnesium sulfate and remove the solvent in vacuo to yield 3.7 g of 2-thioacetylisoindole-1,3-dione as a crude reddish solid. See also J. Org. Chem. 1997, 62, 3808-3809. 1H NMR (CDCl3) δ 8.00 (2 H, m), 7.82 (2 H, m), 3.10 (3 H, s).
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.49 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three

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